1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol
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Overview
Description
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is a sesquiterpenoid derivative identified from the plant Alisma orientale. This compound has garnered attention due to its notable bioactive properties, particularly its anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol typically involves the extraction from natural sources such as Alisma orientale. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography .
Industrial Production Methods: Industrial production of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is not extensively documented. the extraction from plant sources remains the primary method, with potential for optimization through biotechnological approaches to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biological molecules.
Mechanism of Action
The anti-cancer activity of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and Bcl-2 family proteins, leading to the activation of apoptotic pathways. Additionally, it may inhibit cell proliferation by interfering with cell cycle regulators .
Comparison with Similar Compounds
1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol: Known for its anti-cancer properties.
Guaiazulene: Another sesquiterpenoid with anti-inflammatory and anti-oxidant properties.
Bisabolol: A sesquiterpenoid alcohol with anti-irritant and anti-microbial activities.
Uniqueness: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol stands out due to its specific anti-cancer activity, which is not as prominent in other similar sesquiterpenoids. Its unique molecular structure allows for specific interactions with cancer cell targets, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H26O2 |
---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,3aR,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13-,14+,15+/m1/s1 |
InChI Key |
IWQURBSTAIRNAE-KBXIAJHMSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1)(C)O |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O |
Origin of Product |
United States |
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